molecular formula C17H17ClO B1343499 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-90-3

3'-Chloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1343499
CAS No.: 898793-90-3
M. Wt: 272.8 g/mol
InChI Key: OWYSQEBTJBMQIZ-UHFFFAOYSA-N
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Description

3’-Chloro-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17ClO. It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a propiophenone backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,4-dimethylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with 2,4-dimethylphenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-3-(2,4-dimethylphenyl)propiophenone is unique due to the presence of both the chloro and dimethylphenyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYSQEBTJBMQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644680
Record name 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-90-3
Record name 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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